molecular formula C6H8N4O2 B15251090 4-Hydroxy-2-methyl-5-pyrimidine carboxylic acid hydrazide

4-Hydroxy-2-methyl-5-pyrimidine carboxylic acid hydrazide

Cat. No.: B15251090
M. Wt: 168.15 g/mol
InChI Key: XPOJDTNDWVIPQV-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-5-pyrimidine carboxylic acid hydrazide is a heterocyclic compound with significant potential in various scientific fields It is characterized by its pyrimidine ring structure, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methyl-5-pyrimidine carboxylic acid hydrazide typically involves the reaction of 4-Hydroxy-2-methyl-5-pyrimidine carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methyl-5-pyrimidine carboxylic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products: The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and various substituted pyrimidine compounds.

Scientific Research Applications

4-Hydroxy-2-methyl-5-pyrimidine carboxylic acid hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-5-pyrimidine carboxylic acid hydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with nucleic acids, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4-Hydroxy-2-methyl-5-pyrimidine carboxylic acid ethyl ester
  • 2-Methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester

Uniqueness: 4-Hydroxy-2-methyl-5-pyrimidine carboxylic acid hydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity and potential biological activity.

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

2-methyl-6-oxo-1H-pyrimidine-5-carbohydrazide

InChI

InChI=1S/C6H8N4O2/c1-3-8-2-4(5(11)9-3)6(12)10-7/h2H,7H2,1H3,(H,10,12)(H,8,9,11)

InChI Key

XPOJDTNDWVIPQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=O)N1)C(=O)NN

Origin of Product

United States

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